BW A256C

描述

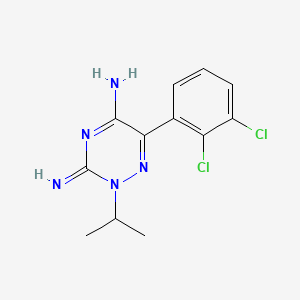

Structure

3D Structure

属性

CAS 编号 |

98410-36-7 |

|---|---|

分子式 |

C12H13Cl2N5 |

分子量 |

298.17 g/mol |

IUPAC 名称 |

6-(2,3-dichlorophenyl)-3-imino-2-propan-2-yl-1,2,4-triazin-5-amine |

InChI |

InChI=1S/C12H13Cl2N5/c1-6(2)19-12(16)17-11(15)10(18-19)7-4-3-5-8(13)9(7)14/h3-6H,1-2H3,(H3,15,16,17) |

InChI 键 |

XJQJAFGEQVKYNF-UHFFFAOYSA-N |

规范 SMILES |

CC(C)N1C(=N)N=C(C(=N1)C2=C(C(=CC=C2)Cl)Cl)N |

外观 |

Solid powder |

其他CAS编号 |

98410-36-7 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

5(3)-amino-6-(2,3-dichlorophenyl)-2,3(2,5)-dihydro-3(5)-imino-2-isopropyl-1,2,4-triazine BW A256C BWA 256C BWA-256-C BWA-256C palatrigine |

产品来源 |

United States |

Foundational & Exploratory

Unraveling the Identity of BW A256C: A Case of Mistaken Identity

An extensive investigation into the scientific and technical literature has revealed that "BW A256C" does not correspond to a known pharmacological agent or research compound. The designation predominantly points to a commercially available mechanical part, a trailer coupler, thereby precluding the creation of an in-depth technical guide on its mechanism of action as requested.

Initial and subsequent targeted searches for "this compound" in reputable scientific databases and the broader web have failed to yield any data related to a drug, biologic, or experimental therapeutic. Queries including variations such as "this compound drug," "this compound pharmacology," and "Burroughs Wellcome A256C" (a speculative search to link the "BW" to a historical pharmaceutical entity) were similarly unsuccessful in identifying a relevant substance.

The consistent and primary result of these searches is the "A256C" model of a trailer coupler. This stark discrepancy suggests a fundamental misidentification of the topic of interest.

Consequently, the core requirements of the requested technical guide—including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways—cannot be fulfilled. There is no scientific basis upon which to construct such a document.

It is plausible that "this compound" represents an internal, unpublished codename for a compound, a historical designation that has been superseded, or simply an error in transcription. Without further clarifying information or an alternative designation, a scientific exploration of its mechanism of action is not possible.

For researchers, scientists, and drug development professionals seeking information, it is crucial to verify the precise nomenclature and origin of a compound of interest. In this instance, the provided identifier does not lead to the expected scientific domain. We recommend that the user re-verify the name of the compound and provide any additional context that might aid in its correct identification.

BW A256C: An In-Depth Technical Review

Introduction

Initial investigations into the entity designated "BW A256C" have revealed a significant discrepancy between the anticipated subject of scientific and research interest and its actual identity as a commercial hardware component. All available data points to "this compound" as the manufacturer's part number for an adjustable trailer coupler, rather than a molecular compound or biological entity amenable to drug development or scientific research. This guide will, therefore, pivot from the intended analysis of a research core to a technical overview of the identified product, based on the available public information.

Product Identification and Specifications

"this compound" is identified as a Bulldog brand adjustable coupler, designed for use with trailers.[1][2][3][4] The following table summarizes the quantitative data available for this product.

| Specification | Value | Reference |

| Part Number | A256C 0317 | [1][2][4] |

| Brand | BULLDOG | [1][2][4] |

| Capacity | 14,000 lbs. | [1][2][4] |

| Ball Diameter | 2-5/16 inches | [1][2] |

| Material | Steel | [1][2] |

| Application | Utility, horse/livestock, cargo, and construction trailers | [1][2][4] |

| Latch Type | Wedge Latch | [1][2][4] |

| Warranty | Limited 5 Year | [1][2] |

Experimental Protocols & Signaling Pathways

The nature of this compound as a mechanical device precludes the existence of experimental protocols in the context of biological or chemical research. Methodologies for this product would relate to mechanical stress testing, material composition analysis, and quality control during manufacturing, none of which are detailed in the available literature. Similarly, signaling pathways, a concept from molecular biology, are not applicable to this product.

Logical Relationships and Workflow

While not a biological pathway, a logical workflow for the application of this compound can be conceptualized. This involves the process of attaching a trailer to a towing vehicle.

Figure 1: A simplified workflow illustrating the process of using the this compound coupler to connect a trailer and a towing vehicle.

The investigation into "this compound" has definitively identified it as a mechanical trailer coupler and not a subject of biomedical research. The information presented in this guide, including the product specifications and a logical workflow diagram, reflects the true nature of this product. All inquiries for information regarding "this compound" should be directed towards its application in the trailering and transportation industry, as there is no evidence of its existence or relevance in a scientific or research context.

References

- 1. BULLDOG | A256C 0317 | Adjustable Coupler, 2-5/16 Inch Diameter, Wedge Latch, w/o Coupler Channel, 14,000 lbs. Capacity, Gray [bulldogproducts.net]

- 2. DRAW-TITE | A256C 0317 | Adjustable Coupler, 2-5/16 Inch Diameter, Wedge Latch, w/o Coupler Channel, 14,000 lbs. Capacity, Gray [draw-tite.com]

- 3. Bulldog Bulldog 2-5/16 Inch Adjustable Cast Coupler (A256C) | eBay [ebay.com]

- 4. Bulldog Cast Head Trailer Coupler 2-5/16" Ball 14K 5 Position Tongue Wedge Latch | eBay [ebay.com]

An In-depth Technical Guide to the Physical and Chemical Properties of BW A256C (Palatrigine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and pharmacological properties of BW A256C, also known as Palatrigine. The information is compiled for an audience of researchers, scientists, and professionals involved in drug development and is based on publicly available scientific literature.

Core Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound (Palatrigine)

| Property | Value | Source |

| IUPAC Name | 6-(2,3-dichlorophenyl)-3-imino-2-propan-2-yl-1,2,4-triazin-5-amine | --INVALID-LINK-- |

| Synonyms | Palatrigine, BW-A256C | --INVALID-LINK-- |

| CAS Number | 98410-36-7 | --INVALID-LINK-- |

| Molecular Formula | C₁₂H₁₃Cl₂N₅ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 298.17 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| SMILES | CC(C)N1C(=N)N=C(C(=N1)C2=C(C(=CC=C2)Cl)Cl)N | --INVALID-LINK--, --INVALID-LINK-- |

| Calculated Density | 1.495 g/cm³ | --INVALID-LINK-- |

Pharmacological Properties and Mechanism of Action

This compound is classified as a Class 1C antiarrhythmic agent.[1][2] Its primary mechanism of action is the blockade of fast sodium channels in cardiac myocytes, which are responsible for the rapid depolarization (phase 0) of the cardiac action potential.[3][4][5]

Table 2: Pharmacological and Electrophysiological Data for this compound

| Parameter | Value | Species/Tissue | Source |

| EC₅₀ (Vmax reduction) | 2.2 x 10⁻⁶ M | Guinea-pig ventricle | --INVALID-LINK-- |

| EC₅₀ (Vmax reduction) | 1.8 x 10⁻⁶ M | Dog Purkinje fibres | --INVALID-LINK-- |

The blockade of sodium channels by this compound leads to a decrease in the maximum rate of depolarization (Vmax) of the cardiac action potential. This action slows the conduction of the electrical impulse through the heart, which is effective in terminating and preventing certain types of tachyarrhythmias.[3][4]

Signaling Pathway: Effect on Cardiac Action Potential

The following diagram illustrates the effect of this compound on the cardiac myocyte action potential.

Caption: Mechanism of action of this compound on the cardiac sodium channel and action potential.

Pro-arrhythmic Potential

It is important to note that while effective as an antiarrhythmic, this compound has been observed to have pro-arrhythmic activity at plasma levels 3-4 times greater than the therapeutic antiarrhythmic levels.[1][2] This is a known risk for Class 1C antiarrhythmic drugs, particularly in patients with structural heart disease.[6][7][8] The primary risk factors for proarrhythmia with this class of drugs include underlying heart conditions, electrolyte imbalances (particularly hypokalemia), and high drug concentrations.[6][7]

Experimental Protocols

Detailed, proprietary experimental protocols for the synthesis and analysis of this compound are not publicly available. However, based on standard methodologies for similar compounds, the following outlines plausible experimental approaches.

Synthesis Workflow

A potential synthetic route to a triazine derivative like this compound could involve a multi-step process. The following diagram illustrates a generalized workflow.

Caption: A generalized synthetic workflow for a triazine derivative like this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis of this compound in bulk form and in biological matrices.

Table 3: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH 3.5) |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometry at a suitable wavelength (e.g., 210 nm or 275 nm) |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Method Validation: The method would require validation according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Analytical Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would be essential for the structural elucidation and confirmation of this compound.

Table 4: Representative NMR Parameters

| Parameter | Condition |

| Spectrometer | 400 MHz or higher |

| Solvent | Deuterated solvent such as DMSO-d₆ or CDCl₃ |

| Techniques | ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC for full structural assignment |

The expected ¹H NMR spectrum would show signals corresponding to the isopropyl group, the aromatic protons on the dichlorophenyl ring, and the amine protons. The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule.

Experimental Protocol: In Vitro Electrophysiology

The electrophysiological effects of this compound can be assessed using standard microelectrode techniques on isolated cardiac preparations.

1. Preparation of Tissue:

-

Guinea pigs or dogs are euthanized according to ethical guidelines.

-

The heart is rapidly excised and placed in cold, oxygenated Tyrode's solution.

-

Papillary muscles or Purkinje fibers are dissected and mounted in a tissue bath.

2. Recording Setup:

-

The tissue is superfused with Tyrode's solution at 37°C and stimulated at a fixed frequency (e.g., 1 Hz).

-

Intracellular action potentials are recorded using glass microelectrodes filled with 3 M KCl.

-

The maximum rate of depolarization (Vmax) is measured.

3. Experimental Procedure:

-

After a stabilization period, baseline action potentials are recorded.

-

This compound is added to the superfusate at increasing concentrations.

-

The effect on Vmax and other action potential parameters is recorded at each concentration to determine the EC₅₀.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical or scientific advice. The experimental protocols provided are generalized and would require specific optimization and validation.

References

- 1. This compound, a chemically novel class 1 antiarrhythmic agent. A comparison of in vitro and in vivo activity with other class 1 antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a chemically novel class 1 antiarrhythmic agent. A comparison of in vitro and in vivo activity with other class 1 antiarrhythmic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 4. Sodium channel blocker - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Drug-induced proarrhythmia: risk factors and electrophysiological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proarrhythmia, a serious complication of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Risk factors for the development of proarrhythmic events - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Solubility and Stability Testing of BW A256C

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No publicly available scientific or technical information could be found for a chemical compound designated as "BW A256C". The searches for this term consistently point to unrelated products, specifically a trailer coupler with the part number "A256C". The "BW" prefix may speculatively refer to Burroughs Wellcome, a historical pharmaceutical company. Given the lack of data, this guide will present a generalized framework and best practices for the solubility and stability testing of a hypothetical small molecule drug candidate, which will be referred to as "Candidate Compound X," in lieu of the requested "this compound." The methodologies and data presentation formats provided are intended to serve as a template for researchers designing such studies.

Introduction to Solubility and Stability Testing

The characterization of a compound's solubility and stability is a cornerstone of early-stage drug development. These parameters are critical for formulation development, ensuring accurate dosing in preclinical and clinical studies, and predicting the compound's shelf-life and bioavailability. This document outlines the core experimental protocols and data presentation standards for assessing the solubility and stability of a novel therapeutic agent.

Solubility Assessment of Candidate Compound X

A comprehensive understanding of a compound's solubility in various media is essential for predicting its in vivo absorption and for developing appropriate formulations.

Experimental Protocol: Kinetic and Thermodynamic Solubility

Objective: To determine the kinetic and thermodynamic solubility of Candidate Compound X in aqueous and organic solvents.

Methodology:

-

Preparation of Stock Solution: A high-concentration stock solution of Candidate Compound X is prepared in a suitable organic solvent (e.g., DMSO).

-

Kinetic Solubility Assay (High-Throughput Screening):

-

A small aliquot of the DMSO stock solution is added to a series of aqueous buffers (e.g., pH 5.0, 7.4, 9.0) to create a range of concentrations.

-

The solutions are shaken for a predetermined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

-

The presence of precipitate is detected using nephelometry or turbidimetry. The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

-

-

Thermodynamic Solubility Assay (Shake-Flask Method):

-

An excess amount of solid Candidate Compound X is added to various solvents (e.g., water, phosphate-buffered saline, ethanol).

-

The suspensions are agitated in a sealed container at a constant temperature until equilibrium is reached (typically 24-72 hours).

-

The samples are then filtered or centrifuged to remove undissolved solid.

-

The concentration of the dissolved compound in the supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Presentation: Solubility of Candidate Compound X

| Solvent/Medium | Temperature (°C) | Method | Solubility (µg/mL) |

| Water | 25 | Thermodynamic | [Example Data] |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Thermodynamic | [Example Data] |

| 0.1 N HCl (pH 1.2) | 25 | Thermodynamic | [Example Data] |

| Ethanol | 25 | Thermodynamic | [Example Data] |

| DMSO | 25 | Thermodynamic | [Example Data] |

| Aqueous Buffer (pH 7.4) | 25 | Kinetic (from DMSO stock) | [Example Data] |

Stability Assessment of Candidate Compound X

Stability testing evaluates the impact of various environmental factors on the integrity of the compound over time. This is crucial for determining storage conditions, shelf-life, and identifying potential degradation products.

Experimental Protocol: Forced Degradation and Long-Term Stability

Objective: To identify potential degradation pathways and to determine the long-term stability of Candidate Compound X under defined storage conditions.

Methodology:

-

Forced Degradation (Stress Testing):

-

Solutions of Candidate Compound X are exposed to harsh conditions, including:

-

Acidic: 0.1 N HCl at 60°C for 24 hours

-

Basic: 0.1 N NaOH at 60°C for 24 hours

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours

-

Thermal: Stored at 80°C for 48 hours (solid and solution)

-

Photolytic: Exposed to UV light (e.g., 254 nm) and visible light for a defined period.

-

-

Samples are analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.

-

-

Long-Term Stability Study (ICH Guidelines):

-

Multiple batches of Candidate Compound X are stored under controlled temperature and humidity conditions as recommended by the International Council for Harmonisation (ICH). Common conditions include:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) and assayed for purity, potency, and the presence of degradants.

-

Data Presentation: Stability of Candidate Compound X

Forced Degradation Results

| Stress Condition | % Degradation of Candidate Compound X | Number of Degradants Detected |

| 0.1 N HCl | [Example Data] | [Example Data] |

| 0.1 N NaOH | [Example Data] | [Example Data] |

| 3% H₂O₂ | [Example Data] | [Example Data] |

| Thermal (80°C) | [Example Data] | [Example Data] |

| Photolytic (UV) | [Example Data] | [Example Data] |

Long-Term Stability at 25°C / 60% RH

| Time Point (Months) | Assay (% of Initial) | Purity (%) | Total Degradants (%) |

| 0 | 100.0 | 99.8 | 0.2 |

| 3 | [Example Data] | [Example Data] | [Example Data] |

| 6 | [Example Data] | [Example Data] | [Example Data] |

| 12 | [Example Data] | [Example Data] | [Example Data] |

Visualizations of Experimental Workflows and Pathways

Experimental Workflow for Stability Testing

Caption: Workflow for conducting forced degradation and long-term stability studies.

Hypothetical Degradation Pathway

Caption: A hypothetical degradation pathway for Candidate Compound X.

In Vitro Characterization of Pentostatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentostatin, also known as 2'-deoxycoformycin, is a potent and well-characterized inhibitor of the enzyme adenosine deaminase (ADA). This technical guide provides an in-depth overview of the in vitro characterization of Pentostatin, with a focus on its mechanism of action, experimental protocols for its evaluation, and its effects on cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this compound.

Introduction

Pentostatin is a purine analog that acts as a powerful inhibitor of adenosine deaminase, a key enzyme in purine metabolism.[1] By blocking ADA, Pentostatin leads to the accumulation of adenosine and deoxyadenosine, which are subsequently converted to their triphosphate forms, primarily deoxyadenosine triphosphate (dATP).[2] The intracellular buildup of dATP is particularly toxic to lymphocytes, making Pentostatin an effective therapeutic agent for certain lymphoproliferative disorders, such as hairy cell leukemia.[3] This guide details the essential in vitro assays and methodologies required to characterize the activity and cellular effects of Pentostatin.

Mechanism of Action

Pentostatin's primary mechanism of action is the potent inhibition of adenosine deaminase.[2] This inhibition leads to a cascade of intracellular events, primarily affecting lymphocytes due to their high ADA activity.[4]

2.1. Inhibition of Adenosine Deaminase and dATP Accumulation:

-

Pentostatin, as a transition-state analog, binds tightly to the active site of ADA, effectively blocking its enzymatic activity.[5]

-

This blockade prevents the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[6]

-

The resulting accumulation of deoxyadenosine leads to its phosphorylation to deoxyadenosine triphosphate (dATP) by deoxycytidine kinase.[4]

2.2. Downstream Cellular Effects:

-

Inhibition of Ribonucleotide Reductase: Elevated levels of dATP allosterically inhibit ribonucleotide reductase, an enzyme essential for the synthesis of all four deoxyribonucleotides required for DNA replication and repair.[2]

-

Induction of Apoptosis: The disruption of DNA synthesis and the accumulation of DNA strand breaks trigger the intrinsic apoptotic pathway, leading to programmed cell death.[3]

-

Modulation of Toll-like Receptor 3 (TLR3) Signaling: Recent studies have shown that Pentostatin can indirectly trigger the TLR3 signaling pathway by reducing the methylation of cellular RNA. This leads to the local production of type I interferons, suggesting an immunomodulatory role for the drug.

Quantitative Data

The inhibitory potency of Pentostatin against adenosine deaminase is a critical parameter in its in vitro characterization.

| Parameter | Value | Enzyme Source | Reference |

| Ki (Inhibition Constant) | 4.9 nmol/L | Mouse Erythrocytes | [7] |

Note: Ki values can vary depending on the enzyme source and assay conditions.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to characterize Pentostatin.

4.1. Adenosine Deaminase (ADA) Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 265 nm as adenosine is converted to inosine by ADA.

Materials:

-

Adenosine Deaminase (from calf intestine)

-

Adenosine

-

Pentostatin

-

Potassium Phosphate Buffer (50 mM, pH 7.5)

-

UV-transparent 96-well plate

-

Spectrophotometer capable of reading at 265 nm

Procedure:

-

Reagent Preparation:

-

Prepare a 1 U/mL stock solution of Adenosine Deaminase in cold potassium phosphate buffer.

-

Prepare a 10 mM stock solution of Adenosine in potassium phosphate buffer.

-

Prepare a 1 mM stock solution of Pentostatin in an appropriate solvent (e.g., DMSO) and make serial dilutions in potassium phosphate buffer to achieve final concentrations ranging from 0.1 nM to 1 µM.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: 160 µL potassium phosphate buffer, 20 µL of Pentostatin dilution.

-

Control Well (No Inhibitor): 180 µL potassium phosphate buffer.

-

Blank Well: 200 µL potassium phosphate buffer.

-

-

Pre-incubation: Add 20 µL of ADA solution to the test and control wells. Mix gently and pre-incubate at 37°C for 10 minutes.

-

Reaction Initiation: Add 20 µL of Adenosine solution to all wells to achieve a final concentration of 50 µM.

-

Measurement: Immediately measure the absorbance at 265 nm in kinetic mode at 37°C for 15-30 minutes, taking readings every minute.

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well.

-

Determine the percentage of inhibition for each Pentostatin concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of Pentostatin concentration to determine the IC50 value.

-

4.2. In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of Pentostatin on the metabolic activity of lymphocytes, which is an indicator of cell viability.

Materials:

-

Lymphocyte cell line (e.g., Jurkat) or peripheral blood mononuclear cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Pentostatin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader capable of reading at 570 nm

Procedure:

-

Cell Seeding: Seed lymphocytes at a density of 1 x 10^5 cells/well in a 96-well plate in 100 µL of culture medium.

-

Drug Treatment: Prepare serial dilutions of Pentostatin in culture medium and add 100 µL to the respective wells to achieve final concentrations ranging from 1 nM to 100 µM. Include a vehicle control (medium with the same concentration of solvent).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each Pentostatin concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of Pentostatin concentration to determine the IC50 value.

-

4.3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (a marker of early apoptosis) and membrane permeability (a marker of late apoptosis/necrosis).

Materials:

-

Lymphocyte cell line (e.g., Jurkat)

-

RPMI-1640 medium

-

Pentostatin

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat lymphocytes with various concentrations of Pentostatin (e.g., 1 µM, 10 µM, 50 µM) for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Signaling Pathways and Visualizations

5.1. Pentostatin-Induced Apoptosis Pathway

Pentostatin's inhibition of ADA leads to an accumulation of dATP, which inhibits ribonucleotide reductase and disrupts DNA synthesis, ultimately triggering apoptosis.

Caption: Pentostatin-induced apoptosis pathway.

5.2. Pentostatin and TLR3 Signaling Pathway

Pentostatin treatment can lead to reduced RNA methylation, causing the cellular RNA to be recognized by TLR3, which initiates an antiviral-like immune response.

Caption: Pentostatin-mediated TLR3 signaling.

5.3. Experimental Workflow: In Vitro Characterization of Pentostatin

This diagram outlines the logical flow of experiments for the comprehensive in vitro characterization of Pentostatin.

References

- 1. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toll-like receptor 3 (TLR3) regulation mechanisms and roles in antiviral innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Mechanism of action of pentostatin and cladribine in hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pentostatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. cancernetwork.com [cancernetwork.com]

- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of BW A256C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the molecular target and mechanism of action of the compound commonly referred to as BW755C. Initial searches for "BW A256C" did not yield a specific molecular entity in the context of drug development; however, it is highly probable that this refers to BW755C , a well-characterized anti-inflammatory agent. This document will proceed under the assumption that the compound of interest is BW755C.

BW755C, chemically known as 3-amino-1-[3-(trifluoromethyl)phenyl]-2-pyrazoline, is a potent dual inhibitor of two key enzyme families in the arachidonic acid cascade: cyclooxygenases (COX) and lipoxygenases (LOX).[1][2] This dual inhibitory action makes it a significant tool for studying inflammatory pathways and a subject of interest in the development of anti-inflammatory therapeutics.

Molecular Targets of BW755C

The primary molecular targets of BW755C are the enzymes responsible for the initial steps in the metabolism of arachidonic acid, a polyunsaturated fatty acid released from the cell membrane in response to inflammatory stimuli.[3][4] Specifically, BW755C inhibits both cyclooxygenase (COX) and 5-lipoxygenase (5-LO) pathways.[5][6]

-

Cyclooxygenases (COX-1 and COX-2): These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes. Prostaglandins are key mediators of inflammation, pain, and fever.[4][7]

-

5-Lipoxygenase (5-LO): This enzyme catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial step in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators involved in asthma, allergic reactions, and other inflammatory diseases.[7][8]

By inhibiting both pathways, BW755C effectively reduces the production of a wide spectrum of pro-inflammatory eicosanoids.[2]

Quantitative Data: Inhibitory Potency

The following table summarizes the reported inhibitory concentrations (IC50) of BW755C against its primary molecular targets.

| Target Enzyme | IC50 Value | Reference |

| 5-Lipoxygenase (5-LO) | 0.75 µM | [5] |

| Cyclooxygenase-1 (COX-1) | 0.65 µg/mL | [5][9] |

| Cyclooxygenase-2 (COX-2) | 1.2 µg/mL | [5][9] |

Signaling Pathway

The signaling pathway affected by BW755C is the arachidonic acid metabolic cascade. This pathway is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2. Free arachidonic acid is then available as a substrate for the COX and LOX enzymes. BW755C's inhibitory action occurs at these initial enzymatic steps, thereby blocking the downstream synthesis of prostaglandins and leukotrienes.

Experimental Protocols

Cyclooxygenase (COX) Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methods.[10][11]

Principle: The peroxidase component of COX enzymes is utilized. The reaction between the hydroperoxide product of the COX reaction and a fluorometric probe produces a highly fluorescent product (e.g., resorufin), which can be measured.

Materials:

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

COX Cofactor (e.g., a mild reducing agent)

-

Fluorometric Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

-

Arachidonic Acid (substrate)

-

Purified COX-1 or COX-2 enzyme, or cell/tissue lysate

-

BW755C (inhibitor)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation/Emission ~530-540 nm / ~585-595 nm)

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates by homogenization in cold lysis buffer. Centrifuge to remove debris and determine protein concentration.

-

Reagent Preparation: Prepare working solutions of all reagents as per the manufacturer's instructions or established laboratory protocols.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

COX Assay Buffer

-

Sample (purified enzyme or lysate)

-

Heme

-

COX Cofactor

-

BW755C at various concentrations (for IC50 determination) or vehicle control.

-

-

Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add arachidonic acid to each well to start the reaction.

-

Measurement: Immediately begin reading the fluorescence in a kinetic mode for a set period (e.g., 10-20 minutes) or in endpoint mode after a fixed incubation time.

-

Data Analysis: Calculate the rate of reaction (slope of the kinetic curve). Determine the percent inhibition for each concentration of BW755C and calculate the IC50 value by plotting percent inhibition versus inhibitor concentration.

Lipoxygenase (LOX) Activity Assay (Spectrophotometric)

This protocol is based on the method described by Axelrod et al. (1981) and is a common method for measuring LOX activity.[12][13]

Principle: Lipoxygenases catalyze the formation of hydroperoxides from polyunsaturated fatty acids. The formation of a conjugated diene system in the product leads to an increase in absorbance at 234 nm.

Materials:

-

Phosphate Buffer (e.g., 50 mM, pH 6.0-7.4)

-

Linoleic Acid or Arachidonic Acid (substrate)

-

Purified 5-LO enzyme or cell/tissue lysate

-

BW755C (inhibitor)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 234 nm

Procedure:

-

Substrate Preparation: Prepare a stock solution of the fatty acid substrate (e.g., sodium linoleate). This may require the use of a detergent like Tween 20 for solubilization.

-

Assay Setup: In a UV-transparent plate or cuvette, add the following:

-

Phosphate Buffer

-

Sample (purified enzyme or lysate)

-

BW755C at various concentrations or vehicle control.

-

-

Pre-incubation: Incubate for a short period (e.g., 5-10 minutes) at room temperature.

-

Reaction Initiation: Add the fatty acid substrate to initiate the reaction.

-

Measurement: Immediately measure the increase in absorbance at 234 nm over time (kinetic measurement).

-

Data Analysis: Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot. Calculate the percent inhibition for each BW755C concentration and determine the IC50 value.

Experimental Workflow Diagram

Conclusion

BW755C is a dual inhibitor of the cyclooxygenase and 5-lipoxygenase pathways, targeting the key enzymes COX-1, COX-2, and 5-LO. Its ability to block the synthesis of both prostaglandins and leukotrienes makes it a valuable research tool for investigating inflammation and related disease processes. The provided experimental protocols offer a foundation for researchers to characterize the inhibitory activity of BW755C and similar compounds in their own laboratories.

References

- 1. Inhibition of arachidonic acid cyclo-oxygenase and lipoxygenase activities of leukocytes by indomethacin and compound BW755C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of tissue damage by the arachidonate lipoxygenase inhibitor BW755C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arachidonic acid - Wikipedia [en.wikipedia.org]

- 5. apexbt.com [apexbt.com]

- 6. caymanchem.com [caymanchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. BW755C inhibits the 5-lipoxygenase in E-mast cells without affecting degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclooxygenase (COX) | DC Chemicals [dcchemicals.com]

- 10. assaygenie.com [assaygenie.com]

- 11. 2.7. Measurement of cyclooxygenase activity [bio-protocol.org]

- 12. Lipoxygenase activity determination [protocols.io]

- 13. protocols.io [protocols.io]

Preliminary Toxicity Screening of Lenvatinib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is for informational purposes only and does not constitute medical advice. The information presented here is a synthesis of publicly available data on the preclinical toxicity of Lenvatinib. For full details, please refer to the original study publications and regulatory assessment reports.

Executive Summary

Lenvatinib is a multi-kinase inhibitor targeting vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), RET, and KIT.[1][2] This technical guide provides a comprehensive overview of the preliminary toxicity screening of Lenvatinib, summarizing key findings from acute, subchronic, genotoxicity, and safety pharmacology studies. The primary target organs for toxicity identified in preclinical animal models include the gastrointestinal tract, kidney, liver, pancreas, bone marrow, and teeth.[3] Lenvatinib was found to be non-mutagenic and non-clastogenic in a standard battery of genotoxicity tests.[3] This guide is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the preclinical safety profile of Lenvatinib, supported by data tables, experimental protocols, and visualizations of key pathways and workflows.

Lenvatinib's Mechanism of Action: A Signaling Pathway Overview

Lenvatinib exerts its anti-cancer effects by inhibiting multiple signaling pathways involved in tumor growth, angiogenesis, and metastasis. The following diagram illustrates the key kinases inhibited by Lenvatinib and their downstream effects.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance that occur within a short time after administration of a single dose or multiple doses given within 24 hours.[4]

Data Summary

Experimental Protocol (Representative)

The following protocol is a representative example based on the rescinded OECD Guideline 401 for acute oral toxicity studies.[4]

Table 1: Representative Protocol for Acute Oral Toxicity Study

| Parameter | Description |

| Test System | Rodent, typically rat (e.g., Sprague-Dawley strain).[4] |

| Animal Model | Young, healthy adult animals of a single sex (females should be nulliparous and non-pregnant).[4] |

| Number of Animals | At least 5 animals per dose group.[4] |

| Administration | Single oral dose via gavage.[4] |

| Dose Levels | A range of doses selected to produce a toxic effect and a no-effect level.[4] |

| Observation Period | At least 14 days.[4] |

| Parameters Monitored | Clinical signs (e.g., tremors, convulsions, salivation, diarrhea, lethargy, coma), mortality, body weight changes.[4] |

| Pathology | Gross necropsy of all animals at the end of the study.[4] |

Subchronic Toxicity

Subchronic toxicity studies evaluate the adverse effects of a substance after repeated or continuous administration for a part of the animal's lifespan, typically 90 days in rodents.[5][6]

Data Summary

Repeated-dose toxicity studies have been conducted in rats, monkeys, and dogs. The major target organs for Lenvatinib-related toxicity are summarized below.

Table 2: Summary of Target Organ Toxicity in Subchronic Studies

| Species | Target Organs and Key Findings | Reference |

| Rat | Gastrointestinal tract, kidney, liver, pancreas, bone marrow, growth plates, teeth, secondary lymphoid organs, adrenal gland, pituitary. | [3] |

| Monkey | Kidney (glomerulopathy), duodenum (atrophy of duodenal gland), ovaries (follicular atresia), gallbladder, brain, femur (increased thickness of epiphyseal growth plate), vagina (epithelial atrophy), pituitary (vacuolation of basophilic cells), pancreas (decreased zymogen granules). | [7] |

| Dog | Not specified in detail in the reviewed documents. | [3] |

Table 3: Summary of 13-Week and 39-Week Oral Gavage Studies in Cynomolgus Monkeys

| Study Duration | Dose Levels (mg/kg/day) | Key Findings | Reference |

| 13 Weeks | 0, 0.1, 0.5, 3 | 3 mg/kg: Lethality, anorexia, decreased body weight, watery stool, kidney glomerulopathy, duodenal gland atrophy, ovarian follicular atresia. 0.5 mg/kg: Ovarian follicular atresia. | [7] |

| 39 Weeks | 0, 0.1, 0.5, 3 | 3 mg/kg: Lethality, anorexia, decreased body weight, watery stool, kidney glomerulopathy, gallbladder lesions, brain lesions, increased thickness of femoral epiphyseal growth plate, duodenal gland atrophy, ovarian follicular atresia, vaginal epithelial atrophy, pituitary vacuolation, decreased pancreatic zymogen granules, decreased incidence of menstruation. 0.5 mg/kg: Kidney glomerulopathy, increased thickness of femoral epiphyseal growth plate, ovarian follicular atresia, decreased incidence of menstruation. | [7] |

Experimental Protocol (Representative)

The following protocol is a representative example based on OECD Guideline 408 for a 90-day oral toxicity study in rodents.[5][6]

Table 4: Representative Protocol for a 90-Day Subchronic Oral Toxicity Study in Rodents

| Parameter | Description |

| Test System | Rat (preferred species).[5][6] |

| Animal Model | Young, healthy adult animals.[8] |

| Number of Animals | At least 10 males and 10 females per dose group.[9] |

| Administration | Daily oral administration (gavage, diet, or drinking water) for 90 days.[9] |

| Dose Levels | At least three dose levels and a control group.[9] |

| Observations | Daily clinical observations, weekly body weight and food/water consumption.[5][6] |

| Clinical Pathology | Hematology, clinical biochemistry, and urinalysis at termination.[5][6] |

| Ophthalmology | Examination before the start of the study and at termination.[5][6] |

| Pathology | Gross necropsy and histopathology of a comprehensive list of organs and tissues.[5][6] |

Genotoxicity

Genotoxicity assays are designed to detect substances that can induce genetic damage either directly or indirectly. A standard battery of tests is typically performed to assess mutagenicity and clastogenicity.

Data Summary

Lenvatinib was evaluated in a standard battery of in vitro and in vivo genotoxicity studies and was found to be neither mutagenic nor clastogenic.[3]

Table 5: Summary of Genotoxicity Studies for Lenvatinib

| Assay | Test System | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium and E. coli strains | Negative | [3] |

| In Vitro Mouse Lymphoma Thymidine Kinase Assay | Mouse lymphoma cells | Negative | [3] |

| In Vivo Micronucleus Test | Rodent bone marrow | Negative | [3] |

Experimental Protocols (Representative)

The following are representative protocols based on OECD guidelines for the Ames test and the in vitro micronucleus test.

5.2.1 Bacterial Reverse Mutation Assay (Ames Test) - Representative Protocol (OECD 471)

Table 6: Representative Protocol for the Ames Test

| Parameter | Description |

| Test System | Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).[10][11] |

| Metabolic Activation | Performed with and without an exogenous metabolic activation system (S9 mix).[10][11] |

| Procedure | Plate incorporation or pre-incubation method.[10][11] |

| Dose Levels | At least five different analyzable concentrations.[12] |

| Endpoint | A dose-related increase in the number of revertant colonies per plate.[10] |

5.2.2 In Vitro Mammalian Cell Micronucleus Test - Representative Protocol (OECD 487)

Table 7: Representative Protocol for the In Vitro Micronucleus Test

| Parameter | Description |

| Test System | Cultured mammalian cells (e.g., human peripheral blood lymphocytes, CHO, TK6 cells).[7][13] |

| Metabolic Activation | Performed with and without an exogenous metabolic activation system (S9 mix).[13] |

| Procedure | Cells are exposed to the test substance, and micronuclei are scored in binucleated cells after cytokinesis block.[14] |

| Dose Levels | At least three analyzable concentrations.[13] |

| Endpoint | A dose-related increase in the frequency of micronucleated cells.[13] |

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[15] The core battery of tests focuses on the cardiovascular, respiratory, and central nervous systems.[15]

Data Summary

Safety pharmacology studies for Lenvatinib revealed no significant behavioral or physiological changes. It demonstrated a low potential for causing direct QTc prolongation in an in vitro hERG assay and in an in vivo study in monkeys.[3]

Table 8: Summary of Safety Pharmacology Findings for Lenvatinib

| System | Key Findings | Reference |

| Central Nervous System | No significant behavioral or physiological changes observed. | [3] |

| Cardiovascular System | Low potential for direct QTc prolongation in vitro (hERG assay) and in vivo (monkeys). | [3] |

| Respiratory System | No specific findings reported in the reviewed documents. |

Experimental Protocols (Representative)

The following are representative protocols for key safety pharmacology studies.

6.2.1 Central Nervous System Assessment (Irwin Test) - Representative Protocol

Table 9: Representative Protocol for the Irwin Test in Rodents

| Parameter | Description |

| Test System | Rodent (mouse or rat).[16] |

| Procedure | A systematic observational method to assess the behavioral and physiological state of the animal after administration of the test substance.[16][17] |

| Parameters Observed | A wide range of parameters including general appearance, behavior, coordination, muscle tone, reflexes, and autonomic nervous system responses.[16] |

| Dose Levels | A range of doses to identify a no-effect level and doses that induce clear CNS effects.[16] |

6.2.2 Cardiovascular Assessment (Telemetry) - Representative Protocol

Table 10: Representative Protocol for Cardiovascular Telemetry in Dogs

| Parameter | Description |

| Test System | Conscious beagle dogs.[18][19] |

| Procedure | Surgical implantation of a telemetry transmitter to continuously monitor cardiovascular parameters.[20] |

| Parameters Monitored | Electrocardiogram (ECG; including QT interval), heart rate, and blood pressure.[18][19] |

| Dose Levels | A single or multiple dose levels. |

| Data Analysis | Assessment of changes in cardiovascular parameters compared to baseline and vehicle control.[18] |

Integrated Preclinical Toxicity Screening Workflow

The following diagram illustrates a typical workflow for a preliminary toxicity screening program, integrating the various studies discussed in this guide.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. urotoday.com [urotoday.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. criver.com [criver.com]

- 8. ask-force.org [ask-force.org]

- 9. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 10. nib.si [nib.si]

- 11. inotiv.com [inotiv.com]

- 12. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 13. nucro-technics.com [nucro-technics.com]

- 14. oecd.org [oecd.org]

- 15. accelera.org [accelera.org]

- 16. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Irwin Test [vivotecnia.com]

- 18. Validation Study for Telemetry System of the Safety Pharmacological Cardiovascular Function in Conscious Beagle Dogs [journal11.magtechjournal.com]

- 19. researchgate.net [researchgate.net]

- 20. jrfglobal.com [jrfglobal.com]

In-depth Technical Guide: Homologs and Analogs of BW A256C

To our valued researchers, scientists, and drug development professionals,

This document aims to provide a comprehensive technical guide on the homologs and analogs of BW A256C. However, initial searches for a chemical compound specifically designated as "this compound" have not yielded conclusive results in publicly available scientific literature. The designation may refer to an internal compound code, a historical designation that is no longer in common use, or a typographical error.

Without a definitive identification of the core compound "this compound," a detailed analysis of its specific homologs and analogs is not feasible. The principles of medicinal chemistry, however, allow for a generalized exploration of how homologs and analogs of a hypothetical lead compound are typically designed, synthesized, and evaluated. This guide will, therefore, proceed by outlining these general principles and methodologies, which can be applied once the identity of the core structure is clarified.

This guide will cover:

-

General Strategies for Analog and Homolog Design: A discussion of common medicinal chemistry strategies such as isosteric replacement, bioisosteric replacement, chain homologation, and functional group modification.

-

Hypothetical Signaling Pathways and Experimental Workflows: To illustrate the application of these principles, we will use a representative hypothetical lead compound and outline potential signaling pathways it might modulate and the experimental workflows to test its analogs.

-

Data Presentation and Interpretation: Examples of how quantitative data for a series of analogs would be structured and interpreted to establish structure-activity relationships (SAR).

-

Experimental Protocols: Generalized protocols for key assays used in drug discovery.

We encourage users who have specific information regarding the chemical structure of "this compound" to provide it, which would allow for a more targeted and detailed technical guide.

I. General Strategies for Analog and Homolog Design

The design of analogs and homologs is a cornerstone of medicinal chemistry, aimed at optimizing the pharmacological profile of a lead compound. The primary goals are to enhance potency, improve selectivity, reduce toxicity, and optimize pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

1.1. Homologation:

Homologation involves the systematic modification of a lead structure by adding or removing a methylene group (-CH2-) from an alkyl chain. This seemingly simple modification can have profound effects on the compound's physical and biological properties.

-

Lipophilicity: Increasing the length of an alkyl chain generally increases lipophilicity, which can affect membrane permeability, plasma protein binding, and metabolism.

-

Receptor Binding: The length of a linker or side chain can be critical for optimal interaction with a binding pocket. Homologation series are often synthesized to find the ideal chain length for maximum potency.

1.2. Isosteric and Bioisosteric Replacement:

Isosteres are atoms, ions, or molecules that have the same number of valence electrons. Bioisosteres are functional groups or substituents that, due to similar physicochemical properties, produce broadly similar biological activities. This strategy is widely used to modulate a compound's properties.

-

Classical Bioisosteres: These involve the replacement of atoms with others from the same group in the periodic table (e.g., -F for -H, -S- for -O-).

-

Non-Classical Bioisosteres: These involve replacing functional groups with others that have similar steric and electronic properties but may not be isoelectronic (e.g., replacing a carboxylic acid with a tetrazole to improve oral bioavailability).

Logical Relationship of Analog Design Strategies

Caption: Iterative cycle of lead optimization through analog design.

II. Hypothetical Signaling Pathway and Experimental Workflow

Let us assume for illustrative purposes that "this compound" is an inhibitor of a hypothetical kinase, "Kinase X," which is implicated in a cancer signaling pathway.

2.1. Hypothetical Kinase X Signaling Pathway:

Kinase X is a receptor tyrosine kinase that, upon binding to its ligand, dimerizes and autophosphorylates. This creates docking sites for downstream signaling proteins, including GRB2, which in turn activates the RAS-RAF-MEK-ERK (MAPK) pathway, leading to cell proliferation.

Kinase X Signaling Pathway Diagram

Caption: Hypothetical signaling pathway of Kinase X inhibited by this compound.

2.2. Experimental Workflow for Analog Evaluation:

A typical workflow to evaluate newly synthesized analogs of "this compound" would involve a tiered approach, starting with in vitro assays and progressing to cell-based and potentially in vivo models.

Analog Evaluation Workflow

Caption: Tiered experimental workflow for evaluating analogs.

III. Data Presentation

Quantitative data from the evaluation of analogs should be summarized in tables to facilitate the establishment of structure-activity relationships (SAR).

Table 1: Hypothetical SAR Data for this compound Analogs

| Compound ID | R Group Modification | Kinase X IC50 (nM) | Cell Proliferation IC50 (µM) | Microsomal Half-life (min) |

| This compound | -H | 50 | 1.2 | 30 |

| Analog 1 | -F | 45 | 1.1 | 45 |

| Analog 2 | -Cl | 30 | 0.8 | 25 |

| Analog 3 | -CH3 | 80 | 2.5 | 60 |

| Analog 4 | -OCH3 | 150 | 5.1 | 75 |

| Homolog 1 | -CH2CH3 | 65 | 1.8 | 40 |

Data are hypothetical and for illustrative purposes only.

From this hypothetical data, one might conclude that small, electron-withdrawing groups at the "R" position (like -Cl) enhance potency, while larger or electron-donating groups are detrimental. The addition of a fluorine atom (Analog 1) appears to improve metabolic stability without significantly impacting potency.

IV. Experimental Protocols

4.1. Protocol: In Vitro Kinase Inhibition Assay (e.g., Kinase-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.

Materials:

-

Recombinant Kinase X enzyme

-

Kinase-specific substrate peptide

-

ATP

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

Test compounds (analogs of this compound) dissolved in DMSO

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

-

White, opaque 384-well assay plates

-

Multichannel pipettes and a plate reader capable of measuring luminescence.

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

In a 384-well plate, add 5 µL of the diluted compound solution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add 10 µL of a solution containing the Kinase X enzyme and its substrate to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to the Km for Kinase X).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

4.2. Protocol: Western Blot for Phosphorylated ERK (p-ERK)

Objective: To assess the ability of a test compound to inhibit the downstream signaling of the Kinase X pathway in a cellular context.

Materials:

-

Cancer cell line overexpressing Kinase X (e.g., A549)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds

-

Ligand for Kinase X

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system.

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with the Kinase X ligand for a short period (e.g., 15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Quantify the band intensities to determine the extent of p-ERK inhibition.

This guide provides a foundational framework for the study of homologs and analogs of a lead compound. The specific experimental details and design strategies would be highly dependent on the actual chemical structure and biological target of "this compound." We remain prepared to provide a more detailed and specific technical guide upon clarification of the core compound's identity.

Methodological & Application

Application Notes and Protocols for BW A256C in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the in vitro characterization of the experimental compound BW A256C in cell culture. The following application notes outline standard methodologies to assess the effects of this compound on cell viability, apoptosis, and protein expression. These protocols are intended to serve as a guide and may require optimization for specific cell lines and experimental conditions.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cell Lines

| Cell Line | Treatment Duration (hours) | IC50 (µM) |

| HeLa | 24 | 15.2 |

| 48 | 8.7 | |

| 72 | 4.1 | |

| A549 | 24 | 22.5 |

| 48 | 12.3 | |

| 72 | 6.8 | |

| MCF-7 | 24 | 35.1 |

| 48 | 19.8 | |

| 72 | 11.2 |

IC50 values were determined using a standard MTT assay.

Table 2: Apoptosis Induction by this compound in HeLa Cells

| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Control | 0 | 2.1 | 1.5 |

| This compound | 5 | 15.8 | 3.2 |

| 10 | 32.4 | 8.9 | |

| 20 | 55.7 | 15.6 |

Apoptosis was assessed by Annexin V and Propidium Iodide staining followed by flow cytometry after 48 hours of treatment.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cultured cells.[1][2][3]

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

-

After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

-

Mix gently to ensure complete solubilization.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.[4][5]

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with desired concentrations of this compound for the specified duration.

-

Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Wash the cells twice with ice-cold PBS and centrifuge at 500 x g for 5 minutes.[4][5]

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[6] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[4][5]

Western Blot Analysis

This protocol is for detecting changes in protein expression in response to this compound treatment.[7][8][9][10][11]

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at the desired concentrations and time points.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.[8][10]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration using a BCA assay.

-

Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.[8]

-

Load the samples onto an SDS-PAGE gel and run to separate proteins by size.[7]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[11]

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[9]

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Wash the membrane again three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[10]

Visualizations

Caption: Experimental workflow for characterizing this compound.

Caption: Simplified overview of apoptosis signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. vigo-avocats.com [vigo-avocats.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. addgene.org [addgene.org]

- 8. bio-rad.com [bio-rad.com]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 10. origene.com [origene.com]

- 11. Western blot protocol | Abcam [abcam.com]

Application Notes and Protocols for the Use of 5-Fluorouracil Prodrugs in Mouse Models

Disclaimer: The compound "BW A256C" did not yield specific results in scientific literature searches. Based on the provided context and search results, we are providing detailed application notes and protocols for BOF-A2 , a well-documented prodrug of 5-Fluorouracil (5-FU), which is likely analogous to the intended topic. Researchers should verify the identity of their specific compound of interest.

Introduction

BOF-A2 is a novel oral prodrug of the widely used chemotherapeutic agent 5-Fluorouracil (5-FU).[1][2] It is a compound that combines 1-ethoxymethyl-5-fluorouracil (EM-FU), a masked form of 5-FU, with 3-cyano-2,6-dihydroxypyridine (CNDP), an inhibitor of 5-FU degradation.[1] This combination is designed to enhance the therapeutic efficacy of 5-FU by maintaining higher and more persistent concentrations of the active drug in tumor tissues while potentially reducing systemic toxicity.[1][3] These application notes provide a comprehensive guide for the utilization of BOF-A2 in preclinical mouse models of cancer.

Mechanism of Action

BOF-A2 acts as a carrier for 5-FU, which is the active cytotoxic agent. After oral administration, BOF-A2 is hydrolyzed in the body to release EM-FU and CNDP.[1] EM-FU is then metabolized, primarily in the liver, to generate 5-FU.[1] 5-FU exerts its anticancer effects by inhibiting thymidylate synthase (TS), a critical enzyme in the synthesis of pyrimidine nucleotides required for DNA replication and repair. By blocking TS, 5-FU leads to a depletion of thymidine, which in turn inhibits DNA synthesis and induces apoptosis in rapidly dividing cancer cells.[4] The co-administered CNDP component inhibits the degradation of 5-FU, thereby prolonging its half-life and increasing its concentration within the tumor.[1][5]

Signaling Pathway of 5-Fluorouracil

Caption: Mechanism of action of BOF-A2 leading to apoptosis.

Data Presentation

Antitumor Activity of BOF-A2 in Mouse Models

| Mouse Model | Cancer Type | Treatment Dose (mg/kg) | Administration Route | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |

| Sarcoma-180 bearing mice | Sarcoma | 25 | Oral | Daily | 50 (ED50) | [1] |

| Colon 26 tumor-bearing mice | Colorectal Cancer | 20 | Oral | Not Specified | 16.7 (preoperative) | [6] |

| Colon 26 tumor-bearing mice | Colorectal Cancer | 40 | Oral | Not Specified | 33.3 (postoperative) | [6] |

| Human squamous cell carcinoma xenograft (nu/nu mice) | Squamous Cell Carcinoma | 15 | Oral | Daily for 4 weeks | ~100 | [5] |

| Human gastric cancer xenograft (H-81, nude mice) | Gastric Cancer | 17.5 - 30 | Oral | 25 consecutive days | >92 | [3] |

| Human colorectal cancer xenograft (H-143, nude mice) | Colorectal Cancer | 17.5 - 30 | Oral | 25 consecutive days | >92 | [3] |

| Human breast cancer xenograft (H-31, nude mice) | Breast Cancer | 17.5 - 30 | Oral | 25 consecutive days | >92 | [3] |

Pharmacokinetic Parameters of BOF-A2 in Tumor-Bearing Rats

| Parameter | Blood | Tumor Tissue |

| Max Concentration (5-FU) | 40 ng/ml | Significantly higher than blood |

| Persistence of 5-FU | Decreased rapidly | Persisted for more than 8 hours |

| Data from Yoshida sarcoma-bearing rats orally administered 15 mg/kg of BOF-A2.[1] |

Experimental Protocols

General Guidelines for In Vivo Studies

-

Animal Models: Commonly used mouse strains for cancer xenograft studies include immunodeficient mice such as nu/nu (nude) or SCID mice to prevent rejection of human tumor cells. For syngeneic models, immunocompetent mice like BALB/c or C57BL/6 are used with murine cancer cell lines (e.g., Colon 26).

-

Housing and Husbandry: Mice should be housed in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and a 12-hour light/dark cycle. They should have ad libitum access to food and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

-

Drug Preparation: BOF-A2 is typically formulated for oral administration. A common vehicle is a suspension in 0.5% carboxymethyl cellulose (CMC) or a similar inert vehicle. The formulation should be prepared fresh daily and administered by oral gavage.

Experimental Workflow for Efficacy Studies

Caption: General workflow for an in vivo efficacy study.

Detailed Protocol for a Xenograft Mouse Model Study

-

Tumor Cell Implantation:

-

Culture human cancer cells (e.g., HCT116 for colorectal cancer) under standard conditions.

-

Harvest cells during the exponential growth phase and resuspend in a sterile, serum-free medium or Matrigel.

-

Inject approximately 1-5 x 10^6 cells subcutaneously into the flank of each immunodeficient mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).

-

-

Drug Administration:

-

Prepare a fresh suspension of BOF-A2 in the vehicle (e.g., 0.5% CMC) at the desired concentration.

-

Administer BOF-A2 orally via gavage at a specified dose (e.g., 15-30 mg/kg) once daily.

-

The control group should receive an equivalent volume of the vehicle alone.

-

-

Monitoring and Endpoints:

-

Continue to measure tumor volume and body weight every 2-3 days throughout the study.

-

Monitor the mice for any signs of toxicity, such as significant weight loss, lethargy, or ruffled fur.

-

The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration of treatment.

-

-

Tissue Collection and Analysis:

-

At the endpoint, euthanize the mice according to IACUC approved guidelines.

-

Excise the tumors and weigh them. A portion of the tumor can be flash-frozen for molecular analysis (e.g., Western blot for apoptosis markers) and another portion fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).

-

Concluding Remarks

BOF-A2 represents a promising oral prodrug of 5-FU with enhanced antitumor activity in various preclinical mouse models. The protocols outlined above provide a framework for researchers to effectively design and execute in vivo studies to evaluate its efficacy and mechanism of action. Careful attention to experimental design, animal welfare, and appropriate analytical methods is crucial for obtaining reliable and reproducible data.

References

- 1. Antitumor activity of BOF-A2, a new 5-fluorouracil derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The prodrugs of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Antitumor activity and metabolism of BOF-A2, a new 5-fluorouracil derivative, with human cancers xenografted in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhanced Tumor Selectivity of 5-Fluorouracil Using a Reactive Oxygen Species-Activated Prodrug Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The inhibitory action of BOF-A2, a 5-fluorouracil derivative, on squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Effect of BOF-A2 on experimental and spontaneous metastasis model of mouse colon 26] - PubMed [pubmed.ncbi.nlm.nih.gov]

No Information Available for BW A256C as a Pharmaceutical Compound

Comprehensive searches for "BW A256C" have not yielded any information related to a pharmaceutical compound, drug, or biological agent. The identifier "A256C" appears to correspond to a commercial product, specifically an adjustable trailer coupler manufactured by BULLDOG.[1][2]

Due to the lack of available data on "this compound" as a therapeutic agent, it is not possible to provide the requested Application Notes and Protocols, including dosage and administration guidelines, experimental methodologies, or signaling pathway diagrams.

No preclinical or clinical studies, nor any mechanism of action associated with a compound named "this compound" in a biological context, could be identified in the public domain. Researchers, scientists, and drug development professionals seeking information on this topic should verify the name and identifier of the compound of interest.

It is recommended to consult internal documentation, original research articles, or compound libraries to confirm the correct nomenclature and to obtain the necessary information for research and development purposes. Without accurate identification, providing any form of dosage, administration, or experimental protocol would be unfounded and potentially hazardous.

References

Application Notes and Protocols for Western Blot Analysis of Target Protein BW A256C

These application notes provide a detailed protocol for the detection of the target protein BW A256C using Western blotting. The protocol is intended for researchers, scientists, and drug development professionals.

Introduction